molecular formula C20H16Cl2N2O4S B301386 3-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

3-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Katalognummer B301386
Molekulargewicht: 451.3 g/mol
InChI-Schlüssel: GNILFPJPRPJHCL-IJTBWSOMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a potent compound that has gained significant attention in the field of medicinal chemistry. This compound is commonly referred to as DCTB, and it has been extensively studied for its potential therapeutic applications. DCTB is a thiazolidine derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Wissenschaftliche Forschungsanwendungen

DCTB has been extensively studied for its potential therapeutic applications. One of the most promising applications of DCTB is its anti-cancer activity. Studies have shown that DCTB can induce apoptosis in cancer cells by activating the caspase pathway. DCTB has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing angiogenesis.
In addition to its anti-cancer activity, DCTB has also been studied for its anti-inflammatory and anti-diabetic effects. DCTB has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models of inflammation. DCTB has also been shown to improve glucose tolerance and reduce insulin resistance in animal models of diabetes.

Wirkmechanismus

The mechanism of action of DCTB is not fully understood. However, studies have shown that DCTB can modulate several signaling pathways involved in cancer cell growth and survival. DCTB has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. DCTB has also been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
DCTB exhibits a wide range of biochemical and physiological effects. Studies have shown that DCTB can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. DCTB has also been shown to improve glucose tolerance and reduce insulin resistance in animal models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of DCTB is its relatively simple and cost-effective synthesis method. DCTB also exhibits a wide range of biological activities, making it an attractive target for medicinal chemistry research. However, one limitation of DCTB is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Zukünftige Richtungen

There are several future directions for research on DCTB. One area of research is the development of novel analogs of DCTB with improved solubility and potency. Another area of research is the investigation of the potential of DCTB as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the mechanism of action of DCTB needs to be further elucidated to fully understand its potential therapeutic applications.

Synthesemethoden

The synthesis of DCTB involves the reaction of 3,5-dichloro-4-ethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with methyl isothiocyanate to form the thiazolidine ring. The final step involves the reaction of the thiazolidine derivative with 4-aminobenzoic acid to form DCTB. The synthesis method of DCTB is relatively simple and cost-effective, making it an attractive target for medicinal chemistry research.

Eigenschaften

Produktname

3-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Molekularformel

C20H16Cl2N2O4S

Molekulargewicht

451.3 g/mol

IUPAC-Name

3-[[(5Z)-5-[(3,5-dichloro-4-ethoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C20H16Cl2N2O4S/c1-3-28-17-14(21)7-11(8-15(17)22)9-16-18(25)24(2)20(29-16)23-13-6-4-5-12(10-13)19(26)27/h4-10H,3H2,1-2H3,(H,26,27)/b16-9-,23-20?

InChI-Schlüssel

GNILFPJPRPJHCL-IJTBWSOMSA-N

Isomerische SMILES

CCOC1=C(C=C(C=C1Cl)/C=C\2/C(=O)N(C(=NC3=CC=CC(=C3)C(=O)O)S2)C)Cl

SMILES

CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=NC3=CC=CC(=C3)C(=O)O)S2)C)Cl

Kanonische SMILES

CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=NC3=CC=CC(=C3)C(=O)O)S2)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.